molecular formula C11H20BNO2 B13000683 (E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine

(E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine

Cat. No.: B13000683
M. Wt: 209.10 g/mol
InChI Key: JDWBYMFTHITNIE-VQHVLOKHSA-N
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Description

(E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine is a boron-containing organic compound Compounds containing boron are often used in organic synthesis, particularly in the formation of carbon-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine typically involves the reaction of pyrrolidine derivatives with boronic acid or boronate esters. The reaction conditions often require a base and a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction may be catalyzed by palladium or other transition metals.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The boron moiety can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form different boron-containing species.

    Substitution: The boron group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its boron-containing moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology and Medicine

In biology and medicine, boron-containing compounds are explored for their potential therapeutic properties. They may be used in the design of enzyme inhibitors or as agents in boron neutron capture therapy (BNCT) for cancer treatment.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or catalysts. Its unique chemical properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine depends on its specific application. In chemical reactions, the boron atom can act as a Lewis acid, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boron moiety.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boron-containing molecules such as:

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-(phenylmethylene)-1,3,2-dioxaborolane
  • Boronic esters

Uniqueness

(E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine is unique due to its specific structure, which combines a pyrrolidine ring with a boron-containing moiety. This combination imparts unique chemical properties, making it useful in a variety of applications.

Properties

Molecular Formula

C11H20BNO2

Molecular Weight

209.10 g/mol

IUPAC Name

(3E)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine

InChI

InChI=1S/C11H20BNO2/c1-10(2)11(3,4)15-12(14-10)7-9-5-6-13-8-9/h7,13H,5-6,8H2,1-4H3/b9-7+

InChI Key

JDWBYMFTHITNIE-VQHVLOKHSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/2\CCNC2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCNC2

Origin of Product

United States

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